

# What are the physical and chemical properties of Methyl 2-(3-bromophenyl)acetate?

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## Compound of Interest

Compound Name: Methyl 2-(3-bromophenyl)acetate

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## Methyl 2-(3-bromophenyl)acetate: A Technical Guide

### Introduction

**Methyl 2-(3-bromophenyl)acetate** is an organic chemical compound classified as a phenylacetate ester. It is a valuable intermediate and building block in organic synthesis, particularly within the pharmaceutical and agrochemical research sectors. Its structure, featuring a bromine atom on the phenyl ring, provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides an in-depth overview of its physical, chemical, and spectral properties, along with a general synthesis protocol and its applications in drug development.

## Chemical and Physical Properties

The fundamental properties of **Methyl 2-(3-bromophenyl)acetate** are summarized in the tables below. These identifiers and values are crucial for substance identification, experimental design, and computational modeling.

### Table 1: Chemical Identifiers

| Identifier        | Value  | Reference          |
|-------------------|--|--------------------|
| CAS Number        | 150529-73-0  | [1][2][3][4][5][6] |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>                             | [1][2][3][7][8]    |
| Molecular Weight  | 229.07 g/mol   | [1][2][6][8]       |
| IUPAC Name        | methyl 2-(3-bromophenyl)acetate  | [1]                |
| Synonyms          | Methyl 3-bromophenylacetate,<br>(3-Bromophenyl)acetic acid<br>methyl ester | [1][5][6][7][8]    |
| InChI Key         | ULSSGHADTSRELG-<br>UHFFFAOYSA-N  | [1][5]             |
| SMILES            | <chem>COC(=O)CC1=CC(=CC=C1)Br</chem>                                       | [1][2]             |

## Table 2: Physicochemical Data

| Property           | Value                                       | Reference     |
|--------------------|---|---------------|
| Physical Form      | Clear, colorless to almost colorless liquid | [5][9][10]    |
| Boiling Point      | 268.6 ± 15.0 °C at 760 mmHg<br>(Predicted)  | [3][7][9]     |
| Density            | 1.4 - 1.445 g/cm <sup>3</sup> (Predicted)   | [3][7][9][11] |
| Refractive Index   | 1.543 - 1.548 (Predicted)                   | [7][9]        |
| Vapour Pressure    | 0.008 mmHg at 25°C                          | [11]          |
| Polar Surface Area | 26.3 Å <sup>2</sup>                         | [1][7]        |

## Synthesis and Reactivity

### Experimental Protocol: Synthesis via Fischer Esterification

**Methyl 2-(3-bromophenyl)acetate** is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-bromophenylacetic acid. The following is a generalized protocol based on standard laboratory procedures for this transformation.<sup>[10]</sup>

Objective: To synthesize **Methyl 2-(3-bromophenyl)acetate** from 3-bromophenylacetic acid and methanol.

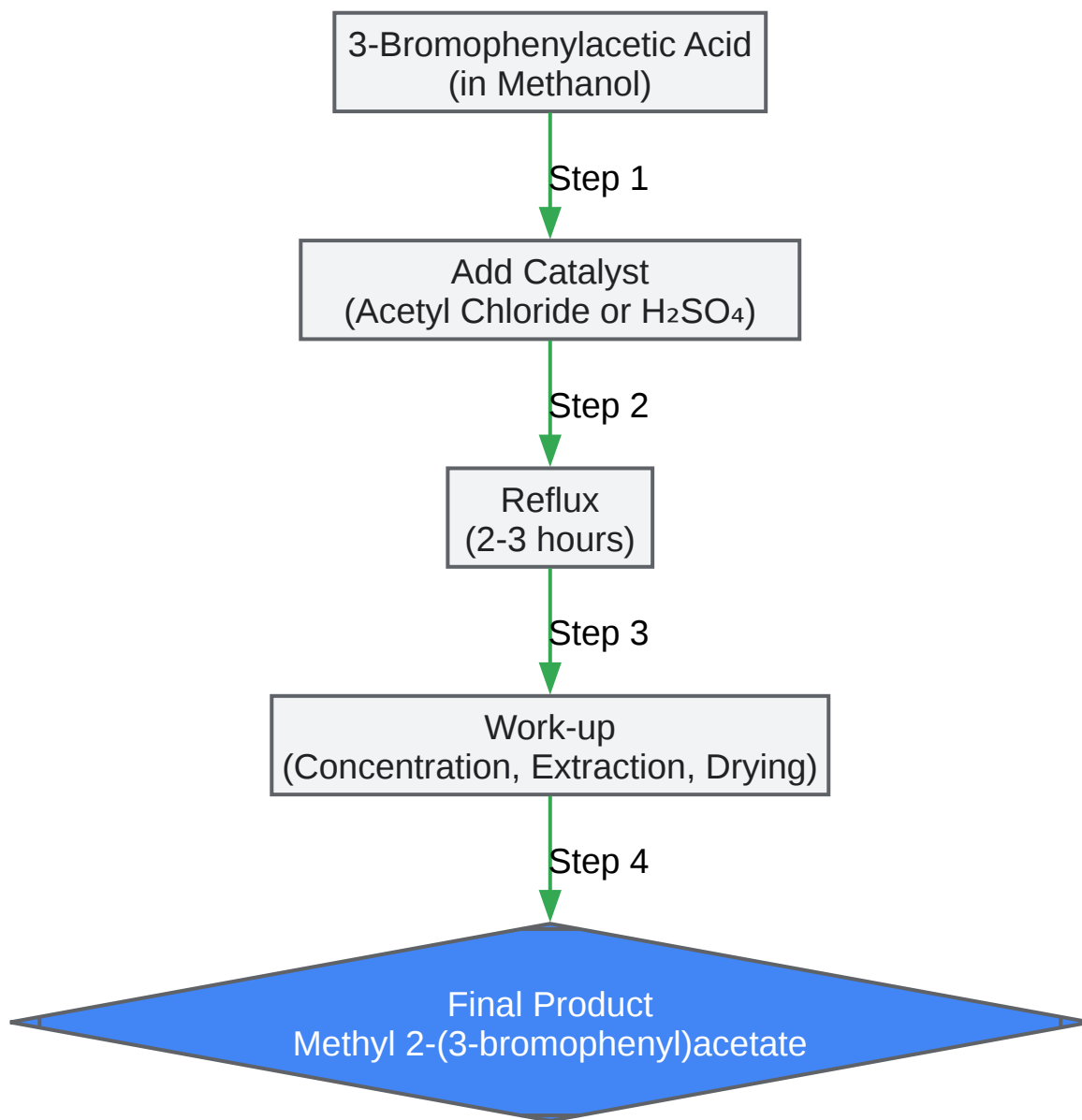
Materials:

- 3-bromophenylacetic acid
- Methanol (reagent grade, anhydrous)
- Acetyl chloride or concentrated Sulfuric Acid (catalyst)
- Dichloromethane (for extraction)
- Saturated brine solution
- Anhydrous sodium sulfate (drying agent)

Procedure:

- To a solution of 3-bromophenylacetic acid (1.0 eq.) in methanol (serving as both solvent and reagent), slowly add a catalytic amount of acetyl chloride (0.5 eq.) or concentrated sulfuric acid.
- Reflux the reaction mixture for approximately 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
- To the resulting residue, add deionized water and extract the product with dichloromethane (3x volumes).
- Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.

- Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield **Methyl 2-(3-bromophenyl)acetate**, typically as a colorless oil. The product can be further purified by column chromatography if necessary.



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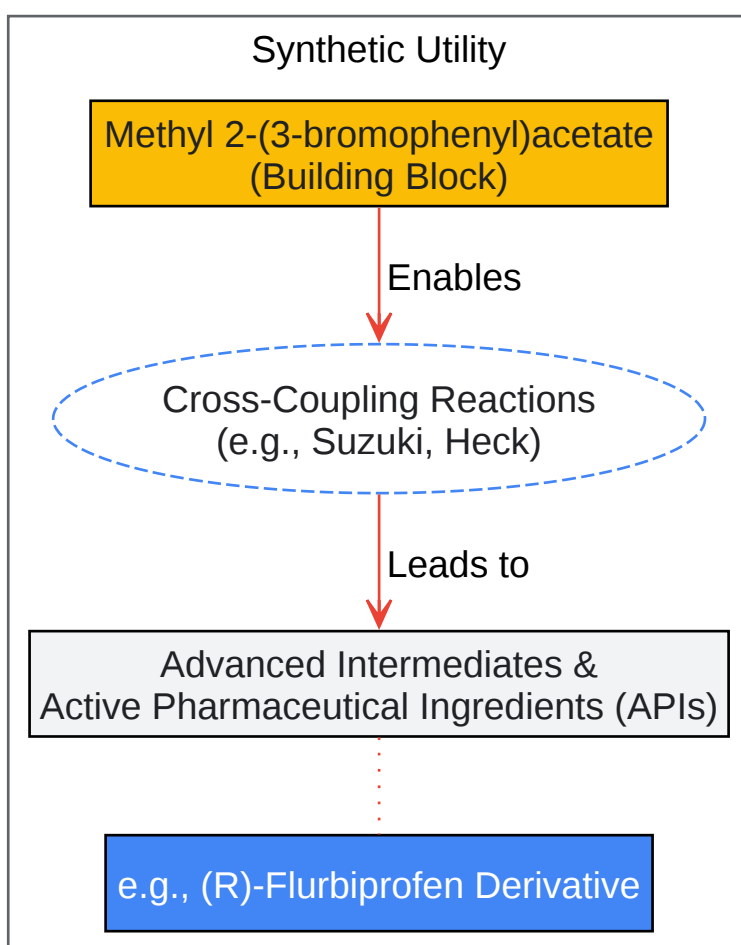
Caption: Synthesis workflow for **Methyl 2-(3-bromophenyl)acetate**.

## Chemical Reactivity

The primary utility of **Methyl 2-(3-bromophenyl)acetate** in drug development stems from its identity as a versatile chemical intermediate.<sup>[12]</sup> The bromine atom on the aromatic ring is a

key functional group that allows for participation in various palladium, nickel, or copper-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[2] This reactivity enables the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring, forming a diverse range of derivatives.

A notable application is its use as a reagent in the synthesis of the methyl ester derivative of (R)-Flurbiprofen.[6][10] (R)-Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has also been investigated for its potential in treating Alzheimer's Disease.[6][10]



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Caption: Role as an intermediate in pharmaceutical synthesis.

## Spectral Information

Spectral data is essential for the structural confirmation and purity assessment of the compound.

- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): The proton NMR spectrum provides definitive structural information. A reported spectrum shows the following peaks:
  - $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):  $\delta$  7.48 (s, 1H), 7.46-7.43 (m, 1H), 7.30-7.26 (m, 2H), 3.70 (s, 2H,  $-\text{CH}_2-$ ), 3.61 (s, 3H,  $-\text{OCH}_3$ ).[10]
- Infrared Spectroscopy (FT-IR): FT-IR spectral data is available and would typically show strong characteristic peaks for the ester carbonyl ( $\text{C}=\text{O}$ ) stretch around  $1730\text{-}1750\text{ cm}^{-1}$  and C-O stretching vibrations, in addition to peaks corresponding to the bromo-substituted aromatic ring.[1]

## Safety and Handling

Proper handling and storage are critical to ensure laboratory safety.

- GHS Hazard Statements: The compound is classified with the following hazards:
  - Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]
  - Causes skin irritation (H315).[1][5]
  - Causes serious eye irritation (H319).[1][5]
  - May cause respiratory irritation (H335).[5]
  - The GHS pictogram is the exclamation mark (GHS07).[10]
- Storage: Store at room temperature in a dry, well-ventilated place.[5][9] Keep the container tightly sealed.[9][10]

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- To cite this document: BenchChem. [What are the physical and chemical properties of Methyl 2-(3-bromophenyl)acetate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147211#what-are-the-physical-and-chemical-properties-of-methyl-2-3-bromophenyl-acetate]

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